molecular formula C13H18BrN B1268665 (3-Bromobenzyl)cyclohexylamine CAS No. 59507-52-7

(3-Bromobenzyl)cyclohexylamine

Cat. No. B1268665
CAS RN: 59507-52-7
M. Wt: 268.19 g/mol
InChI Key: VEACIKSVOHWIRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3-Bromobenzyl)cyclohexylamine" involves various strategies. For instance, the preparation of cyclopalladated benzylamines entails reacting ortho-bromobenzylamines with palladium complexes, illustrating a method that could potentially be adapted for synthesizing "(3-Bromobenzyl)cyclohexylamine" (Clark & Dyke, 1985). Additionally, the synthesis of cyclohexanonyl bromophenol derivatives showcases the chemical versatility of brominated compounds, which could be relevant for understanding the synthetic pathways of "(3-Bromobenzyl)cyclohexylamine" (Balaydın, Şentürk, & Menzek, 2012).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as chiral 3R, 6S-2-(4-phenylbenzylidene)-3-methyl-6-bromo-6-isopropylcyclohexanone, reveals the significance of stereochemistry and conformation in determining the properties of bromobenzyl compounds. The cyclohexanone ring adopts a chair-type conformation, highlighting the influence of molecular geometry on chemical behavior and potentially guiding the analysis of "(3-Bromobenzyl)cyclohexylamine" (Tolochko et al., 2001).

Chemical Reactions and Properties

Research into the bromination of cyclohexenes and related derivatives provides insights into the chemical reactions and properties of brominated cyclohexyl compounds. The formation of dibromocyclohexenes through bromination processes could inform the understanding of the chemical reactivity of "(3-Bromobenzyl)cyclohexylamine" (Bellucci, Bianchini, & Vecchiani, 1987).

Scientific Research Applications

Molecular Structure and Biological Activity

  • The compound has been used as a model to evaluate the histamine H3-receptor activation mechanism, demonstrating significant biological activity (Kovalainen et al., 2000).

Chemical Synthesis and Applications

  • It has played a role in the kinetic and analytical investigations in the formation of certain compounds, which are relevant in understanding chemical reaction mechanisms (Schmid et al., 1988).
  • This chemical is significant in the study of bond activation in palladium(II) cyclopalladated compounds, indicating its utility in complex organometallic chemistry (Vila et al., 2002).
  • It has been used in synthesizing novel cyclohexanonyl bromophenol derivatives, highlighting its potential in the synthesis of new chemical entities (Balaydın et al., 2012).

Photochemical and Cyclization Studies

  • The compound's derivatives have been studied for their potential in photochemical cyclization, leading to the synthesis of heterocyclic compounds, which is crucial in the development of new pharmaceuticals (Iida et al., 1978).

Enzymatic and Synthetic Chemistry

  • Research has also explored its use in engineered enzymatic processes for improved activity and stereoselectivity, underlining its role in biocatalysis and green chemistry (Wu et al., 2022).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACIKSVOHWIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobenzyl)cyclohexylamine

Synthesis routes and methods I

Procedure details

Reaction of 1-bromo-3-(bromomethyl)benzene with cyclohexylamine following the method described in Example 9 except cesium carbonate was used as base and at 90° C. for 18 h gave N-(3-bromobenzyl)cyclohexylamine as a white solid. Yield (0.70 g, 65%): 1H NMR (400 MHz, CD3OD) δ 7.53 (t, J=1.6 Hz, 1H), 7.38-7.41 (m, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.23 (t, J=8.0 Hz, 1H), 3.73 (s, 2H), 2.38-2.46 (m, 1H), 1.92-1.95 (m, 2H), 1.70-1.78 (m, 2H), 1.58-1.66 (m, 1H), 1.06-1.30 (m, 5H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reaction of 1-bromo-3-(bromomethyl)benzene with cyclohexylamine following the method described in Example 9 except cesium carbonate was used as base and at 90° C. for 18h gave N-(3-bromobenzyl)cyclohexylamine as a white solid. Yield (0.70 g, 65%): 1H NMR (400 MHz, CD3OD) δ 7.53 (t, J=1.6 Hz, 1H), 7.38-7.41 (m, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.23 (t, J=8.0 Hz, 1H), 3.73 (s, 2H), 2.38-2.46 (m, 1H), 1.92-1.95 (m, 2H), 1.70-1.78 (m, 2H), 1.58-1.66 (m, 1H), 1.06-1.30 (m, 5H).
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